(4-Hydroxypiperidin-1-yl)-[4-[[4-(methoxymethyl)thiophen-2-yl]methylamino]phenyl]methanone
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Overview
Description
(4-Hydroxypiperidin-1-yl)-[4-[[4-(methoxymethyl)thiophen-2-yl]methylamino]phenyl]methanone is a complex organic compound that features a piperidine ring, a thiophene ring, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxypiperidin-1-yl)-[4-[[4-(methoxymethyl)thiophen-2-yl]methylamino]phenyl]methanone typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which is then functionalized with a methoxymethyl group. This intermediate is then reacted with a piperidine derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxypiperidin-1-yl)-[4-[[4-(methoxymethyl)thiophen-2-yl]methylamino]phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The methanone group can be reduced to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the methanone group would produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (4-Hydroxypiperidin-1-yl)-[4-[[4-(methoxymethyl)thiophen-2-yl]methylamino]phenyl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its versatility makes it suitable for applications in areas such as polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of (4-Hydroxypiperidin-1-yl)-[4-[[4-(methoxymethyl)thiophen-2-yl]methylamino]phenyl]methanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4-Hydroxypiperidin-1-yl)-[4-[[4-(methoxymethyl)thiophen-2-yl]methylamino]phenyl]methanone: This compound is unique due to its specific combination of functional groups and structural features.
tert-Butylamine: An aliphatic primary amine with different applications and properties.
N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide: Another complex organic compound with distinct structural features and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a piperidine ring, a thiophene ring, and a methanone group. This specific arrangement of functional groups imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-hydroxypiperidin-1-yl)-[4-[[4-(methoxymethyl)thiophen-2-yl]methylamino]phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-24-12-14-10-18(25-13-14)11-20-16-4-2-15(3-5-16)19(23)21-8-6-17(22)7-9-21/h2-5,10,13,17,20,22H,6-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEUFHPMJUQRJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CSC(=C1)CNC2=CC=C(C=C2)C(=O)N3CCC(CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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